N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, a furyl group, and a dichlorophenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:
Formation of the Furyl Group: The initial step involves the preparation of the furyl group through a reaction between furfural and an appropriate reagent.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a halogenation reaction, where a phenyl ring is treated with chlorine under controlled conditions.
Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the furyl, dichlorophenyl, and tetrazole groups using a suitable coupling agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of furyl ketones or aldehydes.
Reduction: Reduction reactions can occur at the dichlorophenyl group, converting it to a phenyl group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Furyl ketones and aldehydes.
Reduction: Phenyl derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
Noble Gas Compounds: Compounds involving noble gases like xenon, which have unique chemical properties.
Intermetallic Compounds: Alloys formed between two or more metallic elements, known for their high-temperature mechanical properties.
Uniqueness
N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a tetrazole ring, furyl group, and dichlorophenyl group. This structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
1092308-09-2 |
---|---|
Molecular Formula |
C15H15Cl2N5O |
Molecular Weight |
352.2g/mol |
IUPAC Name |
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C15H15Cl2N5O/c1-2-7-22-20-15(19-21-22)18-9-11-4-6-14(23-11)12-5-3-10(16)8-13(12)17/h3-6,8H,2,7,9H2,1H3,(H,18,20) |
InChI Key |
WHMNFXRGOLRGRZ-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.